molecular formula C6H9N3S B1381942 4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione CAS No. 1226335-48-3

4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione

Cat. No. B1381942
M. Wt: 155.22 g/mol
InChI Key: SFMGUXIYTKCJAH-UHFFFAOYSA-N
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Description

4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione is an organic compound with the CAS Number: 1226335-48-3 . It has a molecular weight of 155.22 and is typically stored at room temperature . It is a powder in physical form .


Synthesis Analysis

The synthesis of 4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione and similar compounds often involves multi-component reactions like the Biginelli reaction . Pyrimidine compounds, which include this compound, have been the subject of significant research due to their various chemical and biological applications .


Molecular Structure Analysis

The InChI code for 4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione is 1S/C6H9N3S/c1-2-4-3-5(7)9-6(10)8-4/h3H,2H2,1H3,(H3,7,8,9,10) . This indicates that the compound contains carbon, hydrogen, nitrogen, and sulfur atoms.


Physical And Chemical Properties Analysis

As mentioned earlier, 4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione is a powder that is stored at room temperature .

Scientific Research Applications

1. Anti-inflammatory Applications

  • Summary of Application : Pyrimidines, including derivatives like “4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione”, have been found to exhibit a range of pharmacological effects including anti-inflammatory activities .
  • Methods of Application : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

2. Antiviral Applications

  • Summary of Application : Compounds containing five-membered heteroaryl amines, which include pyrimidines, have shown relatively higher antiviral activity against Newcastle disease virus .
  • Methods of Application : The antiviral effects of these compounds are typically evaluated using in vitro assays .
  • Results or Outcomes : These compounds have shown antiviral activity almost on par with well-known antiviral commercial drug, Ribavirin .

3. Potential HIV Inhibitor

  • Summary of Application : Certain pyrimidine derivatives have been identified as potential inhibitors of the zinc finger fragment of HIV-1 p7 nucleocapsid protein .
  • Methods of Application : The potential inhibitory effects of these compounds are typically evaluated using molecular docking studies .
  • Results or Outcomes : One such compound, grafted with lipophilic n-butyl groups and having suitable ADMET parameters, was selected for molecular docking .

4. Antimicrobial Applications

  • Summary of Application : Pyrimidine derivatives have been reported to exhibit antimicrobial activities .
  • Methods of Application : The antimicrobial effects of these compounds are typically evaluated using in vitro assays .
  • Results or Outcomes : These compounds have shown antimicrobial activity against a range of pathogens .

5. Antifungal Applications

  • Summary of Application : Certain pyrimidine derivatives have been identified as potential antifungal agents .
  • Methods of Application : The potential antifungal effects of these compounds are typically evaluated using in vitro assays .
  • Results or Outcomes : These compounds have shown antifungal activity against a range of fungal pathogens .

6. Antiparasitic Applications

  • Summary of Application : Pyrimidine derivatives have been reported to exhibit antiparasitic activities .
  • Methods of Application : The antiparasitic effects of these compounds are typically evaluated using in vitro assays .
  • Results or Outcomes : These compounds have shown antiparasitic activity against a range of parasites .

Future Directions

The future directions for research on 4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione and similar compounds are likely to continue focusing on their synthesis and potential biological applications . Given the wide range of activities associated with dihydropyrimidinones , these compounds are likely to remain an active area of research.

properties

IUPAC Name

4-amino-6-ethyl-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S/c1-2-4-3-5(7)9-6(10)8-4/h3H,2H2,1H3,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMGUXIYTKCJAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=S)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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